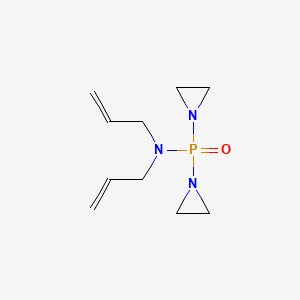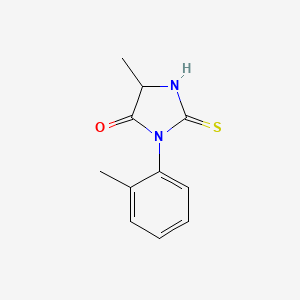
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is an organic compound belonging to the class of imidazolidinones This compound is characterized by its unique structure, which includes a sulfanylidene group and a methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-methylphenyl isothiocyanate with 5-methylimidazolidin-4-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants. Industrial production may also involve continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Brominated or nitrated derivatives of the methylphenyl group.
Aplicaciones Científicas De Investigación
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one: Similar structure but with a different substitution pattern.
5-Methyl-3-(2-chlorophenyl)-2-sulfanylideneimidazolidin-4-one: Chlorine substituent instead of a methyl group.
5-Methyl-3-(2-methylphenyl)-2-oxazolidinone: Oxygen instead of sulfur in the heterocyclic ring.
Uniqueness
5-Methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a sulfanylidene group and a methylphenyl substituent makes it a versatile compound in various chemical and biological contexts.
Propiedades
Número CAS |
51027-26-0 |
|---|---|
Fórmula molecular |
C11H12N2OS |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
5-methyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-7-5-3-4-6-9(7)13-10(14)8(2)12-11(13)15/h3-6,8H,1-2H3,(H,12,15) |
Clave InChI |
BHKHZUBAGGRKMF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




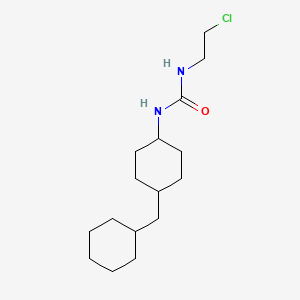
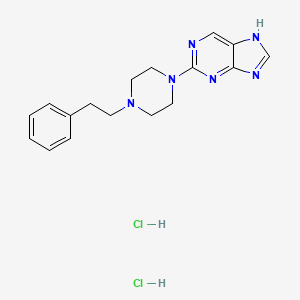
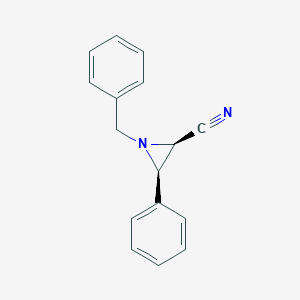
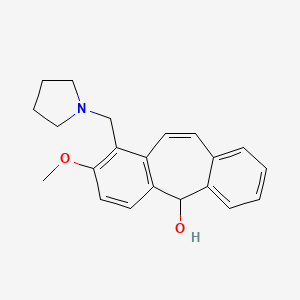
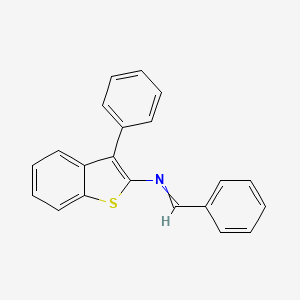

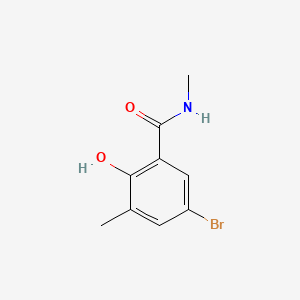

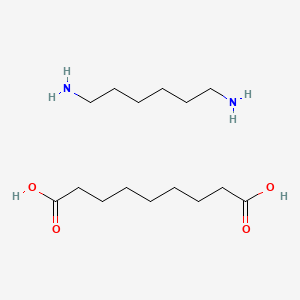
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
